Home > Products > Screening Compounds P127965 > Oxalomalic acid (trisodium)
Oxalomalic acid (trisodium) -

Oxalomalic acid (trisodium)

Catalog Number: EVT-8154430
CAS Number:
Molecular Formula: C6H3Na3O8
Molecular Weight: 272.05 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Oxalomalic acid, specifically in its trisodium salt form, is a compound with the chemical formula C6H6O83Na\text{C}_6\text{H}_6\text{O}_8\cdot 3\text{Na} and a molecular weight of approximately 275.0 g/mol. It is classified as a dicarboxylic acid derivative and is primarily utilized in biochemical research due to its role as an inhibitor of specific enzymes in the citric acid cycle. The compound is synthesized from the condensation of oxaloacetate with glyoxylate, occurring naturally in biological systems. Its CAS Registry Number is 89304-26-7 .

Synthesis Analysis

Oxalomalic acid can be synthesized through various methods, but the predominant approach involves the condensation reaction between oxaloacetate and glyoxylate. This reaction typically occurs under acidic or basic conditions. The reaction parameters can vary, but generally, it involves:

  • Reactants: Oxaloacetate and glyoxylate.
  • Catalysts: Acidic or basic catalysts may be used to facilitate the reaction.
  • Temperature: The synthesis is often conducted at elevated temperatures to increase reaction rates.
  • Yield Optimization: Reaction times and concentrations are adjusted to optimize yield, often requiring purification steps such as crystallization or chromatography to isolate the product.

The final product is often obtained as a crystalline solid, which can be further characterized using techniques such as nuclear magnetic resonance spectroscopy or mass spectrometry .

Molecular Structure Analysis

The molecular structure of oxalomalic acid features two carboxyl groups (-COOH) and several hydroxyl groups (-OH), contributing to its solubility and reactivity. The structural formula can be represented as follows:

HOOCC(OH)C(COOH)C(OH)C(COONa)3\begin{align*}&\text{HOOC}-\text{C}(\text{OH})-\text{C}(\text{COOH})-\text{C}(\text{OH})-\text{C}(\text{COONa})_3\end{align*}

The compound exhibits chirality due to the presence of asymmetric carbon centers, influencing its biological activity. The three sodium ions associated with the carboxyl groups enhance its solubility in aqueous solutions, making it suitable for various biochemical applications .

Chemical Reactions Analysis

Oxalomalic acid primarily functions as an inhibitor for two key enzymes in metabolic pathways:

  1. Aconitase: It inhibits aconitase at low concentrations (around 1 mM), disrupting the conversion of citrate to isocitrate within the citric acid cycle.
  2. NADP-dependent Isocitrate Dehydrogenase: Similar inhibition occurs here, affecting cellular respiration processes.

These interactions lead to significant metabolic consequences, including altered glutamate secretion in various cell types when aconitase activity is inhibited .

Mechanism of Action

The mechanism of action for oxalomalic acid involves competitive inhibition where it binds to the active site of aconitase, preventing substrate binding. This inhibition affects iron metabolism by modulating iron-regulatory proteins that control ferritin synthesis, thereby influencing cellular iron storage and homeostasis. Studies indicate that oxalomalic acid acts at both transcriptional and post-transcriptional levels to regulate ferritin biosynthesis .

Physical and Chemical Properties Analysis

Oxalomalic acid (trisodium) exhibits several notable physical and chemical properties:

  • Appearance: Crystalline solid.
  • Solubility: Approximately 1 mg/mL in water; solutions should not be stored for more than one day due to stability concerns.
  • Storage Conditions: Recommended storage at -20°C for long-term stability (up to four years).
  • Purity: Typically ≥95% for research-grade materials.

These properties make it suitable for laboratory use, particularly in studies related to metabolism and enzyme inhibition .

Applications

Oxalomalic acid has diverse applications in scientific research, particularly in biochemistry and cellular biology:

  • Enzyme Inhibition Studies: Used extensively to study enzyme kinetics and metabolic pathways involving aconitase and related enzymes.
  • Iron Metabolism Research: Investigated for its role in regulating iron homeostasis through modulation of ferritin synthesis.
  • Cellular Studies: Employed in experiments involving neuronal cells and other cell types to understand metabolic regulation under different conditions.

Due to its ability to influence critical biochemical pathways, oxalomalic acid serves as a valuable tool for researchers exploring metabolic disorders and enzyme regulation .

Biochemical Mechanisms of Action

Enzymatic Inhibition Pathways

Aconitase Inhibition and Citric Acid Cycle Modulation

Oxalomalic acid (trisodium) (also termed oxalomalate or OMA) functions as a potent competitive inhibitor of aconitase (aconitate hydratase), a pivotal iron-sulfur cluster-containing enzyme in the citric acid cycle. Aconitase catalyzes the stereospecific isomerization of citrate to isocitrate via the intermediate cis-aconitate. Biochemical studies demonstrate that oxalomalic acid (trisodium) achieves near-complete inhibition (>90%) of mitochondrial aconitase at concentrations as low as 1 millimolar. This inhibition occurs through structural mimicry; oxalomalic acid (trisodium) bears close resemblance to the enzyme’s natural substrate, cis-aconitate, and the reaction intermediate, isocitrate. Consequently, it competes for binding within the enzyme's active site, effectively blocking substrate conversion [1] [6] [8].

The metabolic repercussions of aconitase inhibition are profound. By obstructing this critical step, oxalomalic acid (trisodium) disrupts the citric acid cycle flux, leading to significant accumulation of citrate and depletion of downstream metabolites, particularly isocitrate and alpha-ketoglutarate. This disruption extends beyond energy metabolism. Crucially, cytosolic aconitase, alternatively known as iron-regulatory protein 1, undergoes a functional shift upon oxalomalic acid (trisodium)-mediated inhibition. The loss of its enzymatic aconitase activity enhances its RNA-binding affinity. This facilitates its binding to iron-responsive elements (IREs) present in the messenger RNA of proteins involved in iron storage and transport. Paradoxically, oxalomalic acid (trisodium) treatment (typically 5 millimolar) leads to a significant decrease (approximately 3-fold) in the RNA-binding activity of iron-regulatory protein 1 within 6 hours. This reduction persists for up to 48 hours and correlates with a substantial increase in cellular ferritin protein and messenger RNA levels. Ferritin, the primary iron storage protein, sequesters free iron, thereby providing cytoprotection against iron-catalyzed reactive oxygen species generation and lipid peroxidation, particularly under conditions of iron overload [1] [8].

Table 1: Effects of Oxalomalic Acid (Trisodium) on Aconitase and Cellular Iron Metabolism

TargetConcentrationEffectFunctional ConsequenceReference
Mitochondrial Aconitase1 millimolar>90% InhibitionCitrate accumulation; Reduced isocitrate/α-KG production [6]
Cytosolic Aconitase (Iron-regulatory protein 1)5 millimolarDecreased RNA-binding activity (3-fold reduction at 6h)Increased Ferritin synthesis; Cellular iron sequestration [1] [8]
Overall Cellular Redox5 millimolarReduced ROS/Lipid Peroxidation (under iron challenge)Protection against oxidative stress [1] [8]

NADP-Dependent Isocitrate Dehydrogenase Suppression

Beyond aconitase, oxalomalic acid (trisodium) acts as a well-characterized competitive inhibitor of NADP⁺-dependent isocitrate dehydrogenase. This enzyme plays a crucial role in cellular redox regulation by catalyzing the oxidative decarboxylation of isocitrate to alpha-ketoglutarate, concurrently generating reduced nicotinamide adenine dinucleotide phosphate (NADPH) within the cytosol and mitochondria. NADPH serves as an essential reducing equivalent for antioxidant defense systems, including the glutathione and thioredoxin pathways, crucial for neutralizing reactive oxygen species and maintaining cellular redox homeostasis [3].

Oxalomalic acid (trisodium) directly competes with isocitrate for binding to the active site of NADP⁺-dependent isocitrate dehydrogenase, as evidenced by kinetic studies showing typical competitive inhibition patterns. Pre-treatment of cells (e.g., U937 human monocytic cells) with oxalomalic acid (trisodium) (3 millimolar for 3 hours) significantly impedes NADP⁺-dependent isocitrate dehydrogenase activity. This inhibition has profound consequences under stress conditions. For instance, upon exposure to heat shock, which intrinsically elevates oxidative stress, cells pre-treated with oxalomalic acid (trisodium) exhibit a drastically impaired ability to cope. The depletion of NADPH pools due to NADP⁺-dependent isocitrate dehydrogenase inhibition cripples the cellular antioxidant capacity. This manifests as a severe disruption of redox balance (increased oxidative stress), loss of mitochondrial membrane potential, and a marked shift in the B-cell lymphoma 2 (Bcl-2) family protein ratio favoring apoptosis (increased Bcl-2-associated X protein expression, decreased B-cell lymphoma 2 expression). Consequently, these cells display significantly enhanced apoptotic markers, including robust activation of caspase-3, compared to untreated control cells subjected to the same heat stress. This underscores the critical protective role of NADP⁺-dependent isocitrate dehydrogenase-derived NADPH and highlights how oxalomalic acid (trisodium) can sensitize cells to oxidative stress-induced apoptosis by suppressing this key enzyme [3].

Competitive Binding Dynamics at Active Sites

The inhibitory efficacy of oxalomalic acid (trisodium) against both aconitase and NADP⁺-dependent isocitrate dehydrogenase stems fundamentally from its structural similarity to key intermediates within the citric acid cycle, enabling precise competitive binding at the enzymes' catalytic sites. Competitive inhibition occurs when an inhibitor molecule directly competes with the substrate for binding to the enzyme's active site. The binding affinity of the inhibitor versus the substrate, quantified by the inhibitor constant (Ki), determines the potency of inhibition. Crucially, the degree of competitive inhibition depends on the relative concentrations of the inhibitor and the substrate; higher substrate concentrations can overcome the inhibition [4] [6].

Structural analysis reveals that oxalomalic acid (trisodium) (α-hydroxy-β-oxalosuccinic acid) effectively mimics the enol intermediate formed during the aconitase-catalyzed dehydration of citrate to cis-aconitate. Its oxaloacetate moiety, derived from its formation via the condensation of oxaloacetate and hydroxypyruvate (or glyoxylate and oxaloacetate), provides critical binding determinants recognized by the aconitase active site residues normally coordinating citrate or isocitrate. Similarly, for NADP⁺-dependent isocitrate dehydrogenase, the carboxylate groups and spatial arrangement of oxalomalic acid (trisodium) allow it to occupy the isocitrate binding pocket, preventing the correct positioning of the natural substrate and Mg²⁺ cofactor required for catalysis [3] [6].

This competitive binding dynamic creates a powerful metabolic double-bottleneck effect. By inhibiting aconitase, oxalomalic acid (trisodium) depletes the substrate pool (isocitrate) available for NADP⁺-dependent isocitrate dehydrogenase. Simultaneously, it directly suppresses the activity of NADP⁺-dependent isocitrate dehydrogenase itself. This dual action synergistically reduces flux through this segment of the citric acid cycle and critically impairs NADPH generation. The disruption extends to iron metabolism through iron-regulatory protein 1 regulation, linking central carbon metabolism to iron homeostasis and redox defense mechanisms. The competitive nature of oxalomalic acid (trisodium)'s inhibition makes it a valuable tool for dissecting the regulatory nodes connecting energy metabolism, redox balance, and cell survival pathways [1] [3] [6].

Table 2: Competitive Inhibition Profile of Oxalomalic Acid (Trisodium) on Key Enzymes

Enzyme TargetInhibition TypeStructural MimicryKey Binding DeterminantsPrimary Metabolic Consequence
Aconitase (Aconitate Hydratase)Competitivecis-Aconitate / Isocitrate enol intermediateOxaloacetate moiety; Carboxylate groupsCitrate accumulation; Isocitrate depletion; Altered iron-regulatory protein 1 function
NADP⁺-Dependent Isocitrate DehydrogenaseCompetitiveIsocitrateCarboxylate groups; Spatial configuration matching isocitrateReduced alpha-ketoglutarate production; Depleted NADPH; Compromised redox balance
Oxoglutarate DehydrogenaseCompetitive (Weak)Alpha-ketoglutarate / Oxaloacetate condensation product?Not fully characterized (Higher concentrations needed)Minor reduction in Succinyl-CoA production (at high OMA)

Properties

Product Name

Oxalomalic acid (trisodium)

IUPAC Name

trisodium;1-hydroxy-3-oxopropane-1,2,3-tricarboxylate

Molecular Formula

C6H3Na3O8

Molecular Weight

272.05 g/mol

InChI

InChI=1S/C6H6O8.3Na/c7-2(5(11)12)1(4(9)10)3(8)6(13)14;;;/h1-2,7H,(H,9,10)(H,11,12)(H,13,14);;;/q;3*+1/p-3

InChI Key

WSDSCXNEGCRTMS-UHFFFAOYSA-K

Canonical SMILES

C(C(C(=O)[O-])O)(C(=O)C(=O)[O-])C(=O)[O-].[Na+].[Na+].[Na+]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.